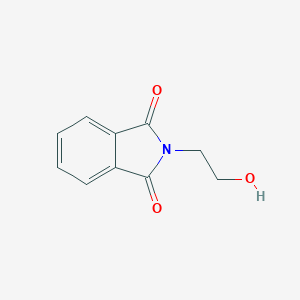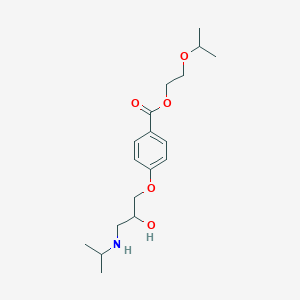
Bisoprolol (m3)
Übersicht
Beschreibung
4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID is a chemical compound with the molecular formula C13H19NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a hydroxyamino propoxy group.
Wissenschaftliche Forschungsanwendungen
4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in treating cardiovascular diseases due to its structural similarity to beta-blockers.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
- Role: By selectively blocking β1 receptors, Bisoprolol reduces the effects of catecholamines (such as adrenaline and noradrenaline) on the heart, leading to decreased heart rate and contractility .
- Result: Lower cardiac output due to reduced heart rate and contractility, leading to decreased blood pressure .
- Downstream Effects:
- Impact on Bioavailability : High bioavailability due to good absorption and minimal first-pass metabolism .
- Cellular Effects:
- Environmental Factors:
Target of Action:
Mode of Action:
Biochemical Pathways:
Pharmacokinetics:
Result of Action:
Action Environment:
Biochemische Analyse
Biochemical Properties
Bisoprolol (m3) plays a significant role in biochemical reactions. It works by antagonizing β1-adrenoceptors, which results in lower cardiac output . The compound interacts with various enzymes, proteins, and other biomolecules, particularly β1-adrenoceptors .
Cellular Effects
Bisoprolol (m3) has profound effects on various types of cells and cellular processes. It influences cell function by blocking beta-adrenergic receptors in the heart, leading to decreased force and rate of heart contractions . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Bisoprolol (m3) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a competitive, cardioselective β1-adrenergic antagonist . This means it binds to β1-adrenoceptors, blocking the action of endogenous catecholamines like epinephrine (adrenaline) and norepinephrine (noradrenaline), which are part of the sympathetic nervous system .
Temporal Effects in Laboratory Settings
The effects of Bisoprolol (m3) can change over time in laboratory settings. While specific information on Bisoprolol (m3)'s stability, degradation, and long-term effects on cellular function is limited, it is known that Bisoprolol (m3) is metabolized through oxidative metabolic pathways with no subsequent conjugation . The metabolites are polar and are eliminated predominantly by the kidneys .
Metabolic Pathways
Bisoprolol (m3) is involved in various metabolic pathways. It is metabolized through oxidative metabolic pathways with no subsequent conjugation . The metabolites are polar and are eliminated predominantly by the kidneys .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID typically involves the reaction of benzoic acid derivatives with appropriate amino alcohols.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification and substitution reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl-containing compounds, while reduction restores the hydroxy group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metoprolol acid: A metabolite of the selective β-1 blocker drug metoprolol.
Atenolol acid: Another β-1 blocker with similar structural features.
Esmolol hydrochloride: A short-acting β-1 adrenoceptor antagonist.
Uniqueness
4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to interact with beta-adrenergic receptors makes it a valuable compound for research and therapeutic applications .
Eigenschaften
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-9(2)14-7-11(15)8-18-12-5-3-10(4-6-12)13(16)17/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONQRVASZHJNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501817 | |
| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72570-70-8 | |
| Record name | 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072570708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS7314B2NH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B192951.png)








